molecular formula C21H30N2O3 B2846434 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide CAS No. 921792-75-8

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide

Número de catálogo: B2846434
Número CAS: 921792-75-8
Peso molecular: 358.482
Clave InChI: SEGFJFZPLLKEIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H30N2O3 and its molecular weight is 358.482. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-14(2)12-23-17-11-16(22-19(24)15-7-5-6-8-15)9-10-18(17)26-13-21(3,4)20(23)25/h9-11,14-15H,5-8,12-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGFJFZPLLKEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3CCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What synthetic routes are commonly employed for synthesizing this compound, and how is its structure validated?

Answer:
The synthesis typically involves multi-step reactions , starting with oxazepine ring formation via cyclization (e.g., using a benzoxazepinone precursor) followed by amide coupling with cyclopentanecarboxylic acid derivatives. Key steps include:

  • Cyclization : Under reflux with catalysts like p-toluenesulfonic acid .
  • Amide bond formation : Using coupling agents such as EDC/HOBt in anhydrous dichloromethane .
    Structural validation relies on NMR (¹H/¹³C for functional group analysis), mass spectrometry (for molecular weight confirmation), and HPLC (purity assessment). Discrepancies in spectral data (e.g., unexpected coupling constants) may require iterative purification or alternative solvents .

Basic: What physicochemical properties are critical for designing experiments with this compound?

Answer:
Key properties include:

  • Solubility : Limited aqueous solubility (common in DMSO or ethanol) necessitates solvent optimization for biological assays .
  • Stability : Susceptibility to hydrolysis at the oxazepine carbonyl group requires storage under inert atmospheres and low humidity .
  • LogP : Estimated ~3.5 (via computational tools), indicating moderate lipophilicity for membrane permeability studies .

Advanced: How can synthetic yields be improved while minimizing side-product formation?

Answer:
Optimization strategies include:

  • Temperature control : Maintaining ≤0°C during amide coupling to suppress racemization .
  • Catalyst screening : Testing alternatives like DMAP for acyl transfer efficiency .
  • In-line monitoring : Using FTIR or LC-MS to track reaction progress and identify intermediates .
    Purification via flash chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) improves purity ≥95% .

Advanced: How should researchers address contradictions in NMR data during structural analysis?

Answer:
Discrepancies (e.g., split peaks or missing signals) may arise from:

  • Dynamic effects : Variable-temperature NMR to detect conformational exchange .
  • Impurity interference : Re-purification and 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Stereochemical ambiguity : X-ray crystallography or NOESY for spatial arrangement confirmation .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial : Broth microdilution assays (MIC determination against S. aureus/E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) .

Advanced: What mechanistic approaches elucidate interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs .
  • SPR (Surface Plasmon Resonance) : Quantify binding affinity (KD) for protein targets .
  • Metabolite profiling : LC-HRMS to identify bioactive metabolites in hepatic microsomes .

Advanced: How can structure-activity relationships (SAR) be explored through derivative synthesis?

Answer:

  • Core modifications : Varying the oxazepine substituents (e.g., replacing isobutyl with allyl or ethyl groups) .
  • Amide substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) on the cyclopentane ring to modulate reactivity .
  • Bioisosteric replacement : Swapping sulfonamide with carbamate groups to enhance solubility .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Assay standardization : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
  • Dose-response validation : Repeat experiments with stricter controls (e.g., cytotoxicity assays to rule out false positives) .
  • Meta-analysis : Compare data across analogs (e.g., benzamide vs. sulfonamide derivatives) to identify trends .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and monitor via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C suggests thermal stability) .
  • Light exposure tests : Use ICH Q1B guidelines to evaluate photodegradation .

Advanced: How can computational tools predict synthetic or pharmacological outcomes?

Answer:

  • Reaction pathway prediction : DFT calculations (Gaussian 09) to model cyclization energetics .
  • ADMET prediction : SwissADME or ADMETLab to forecast bioavailability/toxicity .
  • QSAR modeling : MOE or RDKit to correlate structural features with bioactivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.